![molecular formula C16H23ClN2O2 B4049292 4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4049292.png)
4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol
Descripción general
Descripción
4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1448057 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
This compound is involved in the synthesis of complex molecules and serves as a catalyst in chemical reactions. For instance, it has been used in the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which are potent catalysts for the Heck reaction. These complexes have been shown to significantly enhance the efficiency of the Heck reaction, a pivotal process in the formation of carbon-carbon bonds, essential for the synthesis of various complex organic compounds (Singh et al., 2013).
Bioactive Compound Synthesis
Research has also explored the synthesis of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, incorporating similar structural motifs. These compounds have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects, suggesting their potential in developing anticancer drug candidates (Yamali et al., 2016).
Fluorescent Sensing and Metal Ion Detection
The compound has contributed to the development of Schiff-base compounds with selective fluorescent zinc(II) sensing properties. This research underscores the importance of such molecules in detecting zinc ions, a critical factor in various biological and environmental applications (Roy et al., 2009).
Coordination Chemistry
Further studies have focused on the unique coordination chemistry of copper(II), utilizing Schiff-base ligands related to this compound. These investigations reveal the influence of different substituents on the coordination chemistry, providing insights into the design of copper-based catalysts and bioactive molecules (Majumder et al., 2016).
Antibacterial Activities
The structural analogs of 4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol have been synthesized and characterized for their antibacterial activities. This research demonstrates the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Sang & Lin, 2010).
Propiedades
IUPAC Name |
4-chloro-2-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-14-3-4-16(20)13(10-14)11-18-5-1-2-15(12-18)19-6-8-21-9-7-19/h3-4,10,15,20H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPGGYLJJSZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone](/img/structure/B4049223.png)
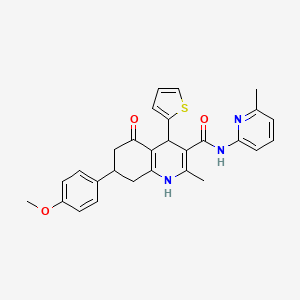

![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)
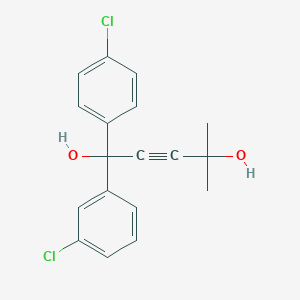
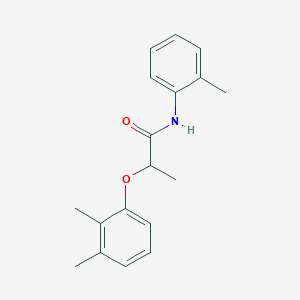
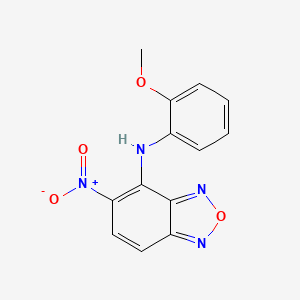
![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)
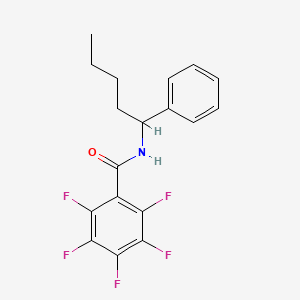
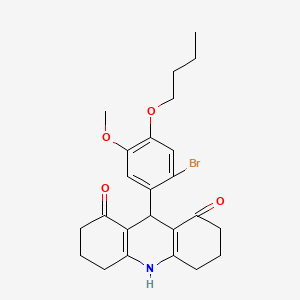
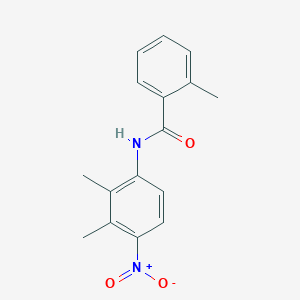
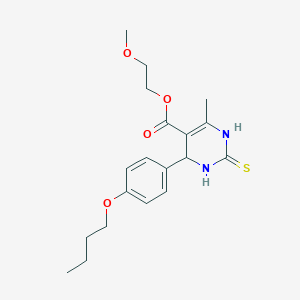
![2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4049316.png)

